molecular formula C18H30BCl2FN2O2 B2421838 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride CAS No. 2096340-30-4

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride

Cat. No.: B2421838
CAS No.: 2096340-30-4
M. Wt: 407.16
InChI Key: MTLWKRZFUAKBTM-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

1-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BFN2O2.2ClH/c1-17(2)18(3,4)24-19(23-17)16-7-6-15(20)12-14(16)13-22-10-8-21(5)9-11-22;;/h6-7,12H,8-11,13H2,1-5H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLWKRZFUAKBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN3CCN(CC3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BCl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride typically involves the reaction of 4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed coupling reactions. Key characteristics include:

Reaction Partner Conditions Product Key Observations
Aryl halides (e.g., Br, I)Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (80°C)Biaryl derivativesHigh regioselectivity for C–C bond formation
Heteroaryl chloridesPd(dppf)Cl₂, K₃PO₄, Dioxane (100°C)Substituted heterobiarylsTolerates electron-withdrawing groups

Mechanistic Insight : The boronate undergoes transmetallation with palladium catalysts, forming intermediates that couple with aryl halides. The electron-rich piperazine moiety does not interfere with the catalytic cycle .

Hydrolysis to Boronic Acid

The pinacol ester undergoes acid-catalyzed hydrolysis to release the free boronic acid:

B OR 2HCl aq B OH 2+2ROH\text{B OR }_2\xrightarrow{\text{HCl aq }}\text{B OH }_2+2\text{ROH}

Conditions :

  • 6M HCl, THF/H₂O (1:1), 60°C, 12 hrs

  • Yield: >85% (quantitative by NMR)

Applications : The boronic acid form is used in diol-binding studies and sensor development due to reversible complexation with cis-diols .

Petasis Multicomponent Reactions

The compound participates in Petasis reactions with amines and carbonyl compounds:

Components Catalyst Product Diastereoselectivity
Glyoxylic acid, aminesInBr₃ (10 mol%)α-Amino boronate derivativesUp to 95% ee
Lactols, amino alcoholsBINOL (20 mol%)β-Amino alcoholssyn:anti = 9:1

Key Finding : The fluorine substituent enhances electrophilicity at the boron center, accelerating imine allylboration steps .

Amide Formation via Boronate Activation

The boronate group facilitates nucleophilic substitutions with amines:

Reaction Pathway :

  • Activation with DMF-Cl (Vilsmeier reagent) forms a reactive boron triflate.

  • Reaction with primary amines yields aryl amides.

Example :

  • Amine: Benzylamine

  • Conditions: DMF-Cl, CH₂Cl₂, 25°C, 4 hrs

  • Yield: 78% (isolated)

Stability and Reactivity Considerations

Thermal Stability : Decomposes above 200°C (TGA data) .
Solubility :

  • Highly soluble in DMF, DMSO (>50 mg/mL)

  • Limited solubility in water (<0.1 mg/mL)

Safety : Causes eye and skin irritation; reactions require inert atmosphere due to palladium catalyst sensitivity .

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

The compound is extensively utilized in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

PropertyValue
Reaction TypeSuzuki-Miyaura Coupling
RoleCoupling agent
Reaction ConditionsVaries (often aqueous)

Formation of Boronic Esters

It serves as a precursor for the synthesis of various boronic esters. These derivatives are essential in organic synthesis due to their ability to form stable complexes with diols and other nucleophiles.

Anticancer Activity

Research indicates that compounds similar to 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid pinacol ester exhibit anticancer properties. They may inhibit specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of Kinase Activity

A study demonstrated that this compound inhibited the activity of certain kinases, leading to reduced proliferation of cancer cells in vitro. The mechanism involves reversible covalent bonding with the enzyme's active site, altering its function.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial effects against various pathogens. This property could be explored further for developing new antibiotics or antimicrobial agents.

Pharmacological Insights

The pharmacodynamics of this compound indicate that it interacts with biological targets through reversible covalent bonding, particularly affecting enzymes involved in metabolic pathways.

Pharmacological AspectDetails
Target EnzymesKinases, hydrolases
MechanismReversible covalent bonding
Biological PathwaysCell signaling pathways

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-Methylphenylboronic Acid Pinacol Ester
  • 4-Fluorophenylboronic Acid Pinacol Ester

Uniqueness

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the piperazinyl group enhances its solubility and reactivity in various chemical reactions, making it a versatile reagent in organic synthesis .

Biological Activity

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid pinacol ester dihydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antiviral applications. This compound, with the molecular formula C18H28BFN2O2C_{18}H_{28}BFN_2O_2 and a molecular weight of approximately 334.25 g/mol, exhibits structural characteristics that contribute to its pharmacological properties.

Anticancer Activity

Research indicates that boronic acid derivatives, including this compound, possess significant anticancer properties. The mechanism of action often involves the inhibition of proteasomes, which are crucial for protein degradation within cells. For instance, studies have shown that certain boronic acids can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

  • Case Study : A study demonstrated that a related boronic acid compound exhibited an IC50 value of 8.21 nM against U266 cells, indicating potent growth inhibition .

Antiviral Activity

Boronic acids have also been explored for their antiviral effects, particularly against HIV. The binding affinity of these compounds to viral proteins can disrupt replication processes.

  • Research Findings : A derivative was reported to inhibit HIV replication with an IC50 of approximately 5 µM by affecting the p24 capsid protein . This suggests a promising avenue for developing antiviral therapies.

Pharmacokinetics

The pharmacokinetic profile of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid pinacol ester shows favorable characteristics:

  • Stability : Compared to established drugs like bortezomib, this compound has demonstrated greater in vivo stability and a larger volume of distribution .
  • Toxicity : It exhibits relatively low toxicity levels, making it a candidate for further development in therapeutic applications .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 Value (nM)Reference
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol EsterAnticancer (U266)8.21
Related Boronic Acid DerivativeAntiviral (HIV)5 µM
BortezomibAnticancer (U266)7.05

Safety and Handling

The compound is classified as harmful if swallowed and may cause skin irritation upon contact. Proper safety measures should be observed when handling this compound in laboratory settings.

Safety Data Summary

Hazard ClassificationDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H319Causes serious eye irritation

Q & A

Q. What are the recommended protocols for synthesizing this compound?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example:

  • Step 1: Prepare the boronate ester precursor (e.g., pinacol ester) via palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron.
  • Step 2: React the boronate ester with a substituted aryl halide containing the 4-methylpiperazinylmethyl group. Use Pd(dppf)Cl₂ as a catalyst and potassium phosphate as a base in a dioxane/water mixture under inert atmosphere .
  • Step 3: Isolate the dihydrochloride salt via acid treatment (e.g., HCl in methanol).

Key Considerations:

  • Optimize reaction temperature (e.g., 110°C for 12 hours) and stoichiometry (1:1.5 molar ratio of aryl halide to boronate ester) to improve yield .
  • Monitor reaction progress via TLC or HPLC.

Q. How does the solubility profile of this compound influence experimental design?

Methodological Answer: Solubility data for structurally similar phenylboronic acid pinacol esters in organic solvents (Table 1) can guide solvent selection:

Solvent Solubility (mg/mL)Reference
Chloroform45–60
Acetone30–40
3-Pentanone25–35
Hydrocarbons (e.g., hexane)<5

Implications:

  • Use chloroform or acetone for reactions requiring high solubility.
  • Avoid hydrocarbons for recrystallization. The dihydrochloride form may exhibit enhanced aqueous solubility compared to the free base.

Q. What safety precautions are critical during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods to minimize inhalation .
  • Exposure Response:
    • Skin Contact: Wash immediately with water for 15 minutes; remove contaminated clothing .
    • Eye Contact: Rinse with copious water for 15 minutes; seek medical attention if irritation persists .
  • Storage: Store in a sealed container at 2–8°C in a dry, ventilated area away from oxidizers .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro and piperazinylmethyl groups impact cross-coupling reactivity?

Methodological Answer:

  • Fluorine Substituent: The electron-withdrawing fluorine enhances electrophilicity of the aryl ring, accelerating oxidative addition in palladium-catalyzed couplings .
  • Piperazinylmethyl Group: The basic nitrogen in piperazine may coordinate to palladium, potentially slowing transmetallation. Mitigate this by using bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
  • Experimental Validation: Compare reaction rates with/without fluorine or piperazine using kinetic studies (e.g., in situ IR monitoring).

Q. What computational methods predict the compound’s stability under acidic or basic conditions?

Methodological Answer:

  • DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to model hydrolysis pathways of the boronate ester. The dihydrochloride form may stabilize the boron center via protonation, reducing susceptibility to nucleophilic attack .
  • Experimental Corroboration: Perform pH-dependent stability assays (e.g., HPLC tracking degradation over 24 hours at pH 2–12).

Q. How does the dihydrochloride form affect crystallization and polymorph screening?

Methodological Answer:

  • Salt Screening: Co-crystallize with counterions (e.g., chloride) using solvent evaporation or cooling crystallization. Monitor polymorphs via XRPD.
  • Impact of Protonation: The dihydrochloride form increases lattice energy, favoring crystalline phases. Test solvents like ethanol/water mixtures (70:30 v/v) for optimal crystal growth .

Data Contradictions and Resolution:

  • Solubility Discrepancies: reports low hydrocarbon solubility for pinacol esters, but the dihydrochloride form’s ionizability may improve solubility in polar aprotic solvents (e.g., DMSO). Validate via saturation solubility assays.
  • Synthesis Yields: Coupling reactions in achieved ~70% yield, but steric hindrance from the piperazinylmethyl group may reduce efficiency. Optimize with microwave-assisted synthesis to enhance kinetics .

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